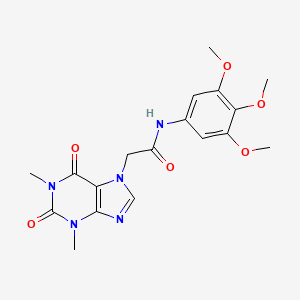![molecular formula C16H14ClN5OS B3607175 N-benzyl-2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B3607175.png)
N-benzyl-2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanylacetamide
Overview
Description
N-benzyl-2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanylacetamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal and pharmaceutical fields due to their unique chemical properties. This compound, in particular, has garnered interest for its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanylacetamide typically involves the reaction of benzyl isothiocyanate with sodium azide in the presence of water to form 1-benzyl-1H-tetrazole-5-thiol. This intermediate is then reacted with 2-chlorophenyl acetamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The benzyl and chlorophenyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-benzyl-2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an antitumor agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanylacetamide involves its interaction with specific molecular targets. The tetrazole ring and benzyl groups play crucial roles in binding to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but studies suggest that it may inhibit certain enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-1H-tetrazole-5-thiol
- 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives
Uniqueness
N-benzyl-2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanylacetamide is unique due to the presence of both the tetrazole ring and the chlorophenyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5OS/c17-13-8-4-5-9-14(13)22-16(19-20-21-22)24-11-15(23)18-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKUOKTWCFZKAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=NN2C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(DIFLUOROMETHYL)-5-PHENYL-N-[(THIOPHEN-2-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B3607093.png)
![(5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B3607105.png)

![7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-8-PHENOXY-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3607116.png)
![METHYL 3-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]THIOPHENE-2-CARBOXYLATE](/img/structure/B3607120.png)
![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B3607122.png)

![(2-METHYLPHENYL)METHYL 4-{2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE](/img/structure/B3607134.png)
![2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B3607144.png)
![ethyl 4-methyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B3607147.png)
![4-[({[(4Z)-1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)METHYL]BENZENE-1-SULFONAMIDE](/img/structure/B3607153.png)
![ethyl 2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B3607184.png)
![3-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoic acid](/img/structure/B3607185.png)
![diethyl 3-methyl-5-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B3607193.png)
